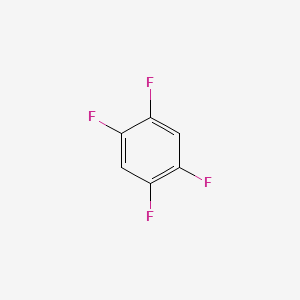









|
REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[F:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[F:15].CI>CCCCCC.O1CCCC1>[F:6][C:7]1[C:8]([F:15])=[CH:9][C:10]([F:14])=[C:11]([F:13])[C:12]=1[CH3:1]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
62.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)F
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at -45° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
CUSTOM
|
|
Details
|
was kept at -45° C
|
|
Type
|
WAIT
|
|
Details
|
After a period of 30 minutes the mixture was allowed
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to the ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
poured
|
|
Type
|
DISTILLATION
|
|
Details
|
into distilled water
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with diethyl ether (2×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extracts dried over anhydrous magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering the solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated by evaporation of the solvents at atmospheric pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The residual oil was distilled
|
|
Type
|
CUSTOM
|
|
Details
|
boiling in the range 115°-122° C. at atmospheric pressure (6.2 g)
|
|
Type
|
CUSTOM
|
|
Details
|
collected
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |